Bienvenue dans la boutique en ligne BenchChem!

4'-Bromo-resveratrol

Sirtuin Epigenetics Mechanism of Action

Unlike resveratrol, a SIRT1 activator, 4'-Bromo-resveratrol potently inhibits both SIRT1 & SIRT3. This functional inversion, driven by 4'-bromo substitution, enables metabolic reprogramming studies in melanoma and gastric CSC models. Ideal for dissecting mitochondrial energetics; generic substitution is scientifically invalid. For validated in vivo melanoma and SIRT3-JNK pathway research.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 205873-55-8
Cat. No. B12435358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-resveratrol
CAS205873-55-8
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Br
InChIInChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H
InChIKeyNCJVLKFAQIWASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-resveratrol (CAS 205873-55-8) Chemical Profile and Research Classification


4'-Bromo-resveratrol (4'-BR) is a synthetic, brominated derivative of the natural polyphenol resveratrol. It belongs to the stilbenoid class of compounds and is characterized by a single bromine substitution at the 4' position of the trans-stilbene core structure [1]. While its parent molecule, resveratrol, is widely studied for its role as a Sirtuin 1 (SIRT1) activator, 4'-Bromo-resveratrol acts as a potent, dual small molecule inhibitor of SIRT1 and SIRT3 [2]. This functional inversion from activator to inhibitor is a critical differentiation point for research applications.

Functional Specificity of 4'-Bromo-resveratrol vs. Resveratrol and Other Analogs


Generic substitution with resveratrol or other simple analogs is scientifically invalid due to a fundamental functional switch in sirtuin modulation. Resveratrol is a known SIRT1 activator, whereas 4'-Bromo-resveratrol is a dual SIRT1/SIRT3 inhibitor [1]. This inversion is driven by the 4'-bromo substitution, which enables the compound to bind to two distinct sites on SIRT3, including an internal inhibitory site, a mechanism not available to the parent compound [2]. Consequently, assays designed to assess SIRT1 activation will yield opposite results if the compounds are interchanged. This binary difference in mechanism of action, coupled with distinct downstream effects on cellular metabolism and proliferation, precludes any assumption of functional equivalence. The evidence detailed below quantifies these critical differences.

Quantitative Differentiation Evidence for 4'-Bromo-resveratrol


Inversion of SIRT1 Modulation: From Activation to Dual Inhibition

While resveratrol is characterized as an activator of SIRT1, 4'-Bromo-resveratrol functions as a dual inhibitor of both SIRT1 and SIRT3. This is a qualitative functional switch, but quantitative inhibition data for 4'-BR confirms its potent activity. 4'-Bromo-resveratrol inhibited Sirt3 with much higher potency than resveratrol, and it also inhibited rather than activated Sirt1 [1]. Structural analysis reveals two distinct binding sites for 4'-BR on the SIRT3 enzyme, with the internal site being responsible for the potent inhibitory effect [1]. This is in stark contrast to resveratrol, which lacks this dual binding and inhibitory capacity.

Sirtuin Epigenetics Mechanism of Action

In Vivo Antitumor Efficacy in a Clinically Relevant Melanoma Model

In a BrafV600E/PtenNULL transgenic mouse model of melanoma, which recapitulates human disease progression including metastases, 4'-Bromo-resveratrol (4'-BR) demonstrated significant antitumor activity. Mice treated with 4'-BR at a dose of 30 mg/kg (intraperitoneally, 3 days/week for 5 weeks) showed a significant reduction in the size and volume of primary melanoma tumors, as well as a reduction in lung metastasis, with no observed adverse effects [1]. This is a direct, quantitative outcome in a model with high translational relevance, distinguishing 4'-BR as a candidate with in vivo efficacy beyond simple in vitro activity.

Oncology In Vivo Pharmacology Melanoma

Mechanism-Driven Antiproliferative and Metabolic Reprogramming Effects

Treatment of human melanoma cell lines (G361, SK-MEL-28, SK-MEL-2) with 4'-Bromo-resveratrol resulted in a defined, multi-faceted antiproliferative response. This included a decrease in proliferation and clonogenic survival, induction of apoptosis (evidenced by increased cleavage of caspase-3 and PARP), G0/G1 cell cycle arrest (accompanied by increased p21 and decreased Cyclin D1/CDK6), and inhibition of cell migration [1]. Crucially, 4'-BR treatment also caused a decrease in lactate production and glucose uptake, along with a reduction in the NAD+/NADH ratio, indicating a reprogramming of mitochondrial metabolism [1]. This specific combination of effects, driven by dual SIRT1/SIRT3 inhibition, differentiates its mechanism from that of a selective SIRT1 or SIRT3 inhibitor alone.

Cancer Biology Metabolism Cell Cycle

Optimal Research Applications for 4'-Bromo-resveratrol Based on Evidence


In Vivo Preclinical Studies of Melanoma

4'-Bromo-resveratrol is particularly well-suited for in vivo preclinical studies in melanoma. Its demonstrated efficacy in the BrafV600E/PtenNULL mouse model, a system that mimics human metastatic disease, makes it a compelling tool for validating novel combination therapies or exploring mechanisms of resistance to standard-of-care treatments [1].

Investigating the Role of Dual SIRT1/SIRT3 Inhibition in Metabolic Reprogramming

The unique ability of 4'-Bromo-resveratrol to simultaneously inhibit both SIRT1 and SIRT3, leading to measurable changes in lactate production, glucose uptake, and the NAD+/NADH ratio, positions it as a key chemical probe for dissecting the specific contributions of these sirtuins to mitochondrial metabolism and cancer cell energetics [2].

Cancer Stem Cell (CSC) Research in Gastric Cancer

Research indicates that 4'-Bromo-resveratrol inhibits gastric cancer cell stemness through the SIRT3-c-Jun N-terminal kinase pathway [3]. This provides a specific application in oncology research focused on targeting CSC populations to overcome therapy resistance and prevent tumor recurrence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromo-resveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.